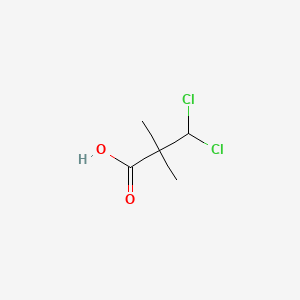
H-Phe-Arg-OH trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Phe-Arg-OH trifluoroacetate (HPAO-TFA) is a synthetic peptide used in scientific research. It is a derivative of the naturally occurring peptide hormone oxytocin, and has been used in a variety of research applications. HPAO-TFA is a peptide that has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
H-Phe-Arg-OH trifluoroacetate has been used in a range of scientific research applications. It has been used to study the mechanism of action of oxytocin, as well as its biochemical and physiological effects. It has also been used to study the structure and function of proteins, and to investigate the role of oxytocin in various physiological processes.
Wirkmechanismus
H-Phe-Arg-OH trifluoroacetate works by binding to oxytocin receptors, which are found throughout the body. This binding activates the receptors, causing a cascade of biochemical and physiological effects. The exact mechanism of action is not fully understood, but it is thought to involve the release of various hormones and neurotransmitters, as well as the activation of various signaling pathways.
Biochemical and Physiological Effects
H-Phe-Arg-OH trifluoroacetate has been found to have a range of biochemical and physiological effects. It has been found to stimulate the release of oxytocin, which has a range of effects on the body. These effects include the stimulation of uterine contractions, the release of milk from the breasts, and the release of hormones involved in regulating appetite and mood. It has also been found to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
H-Phe-Arg-OH trifluoroacetate has a number of advantages for use in laboratory experiments. It is a relatively stable peptide, with a long shelf-life, and is easy to synthesize. It has also been found to be non-toxic, making it safe to use in experiments. However, it is not suitable for all experiments, as it is not as potent as other peptides, and is not suitable for use in vivo.
Zukünftige Richtungen
H-Phe-Arg-OH trifluoroacetate has a number of potential future applications. These include its use in drug development, as it has been shown to have a range of biochemical and physiological effects. It could also be used in the development of new therapies for a range of conditions, such as depression, anxiety, and obesity. It could also be used to study the role of oxytocin in various physiological processes, such as pain perception and memory formation. Additionally, it could be used to study the structure and function of proteins, and to develop new diagnostic tools. Finally, it could be used to develop new methods of peptide synthesis, which could lead to the development of more efficient and cost-effective peptide synthesis methods.
Synthesemethoden
H-Phe-Arg-OH trifluoroacetate is a peptide that is synthesized by a solid-phase peptide synthesis (SPPS) method. This method involves the coupling of amino acids to a solid support, such as a resin, and the subsequent removal of the amino acid side chains with a reagent such as trifluoroacetic acid (TFA). The peptide is then cleaved from the support and isolated. This method is advantageous over other methods of peptide synthesis due to the high yield and purity of the product.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3.C2HF3O2/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18;3-2(4,5)1(6)7/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19);(H,6,7)/t11-,12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPYVNLZZOAYLN-FXMYHANSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, 95%](/img/structure/B6318628.png)

![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)








